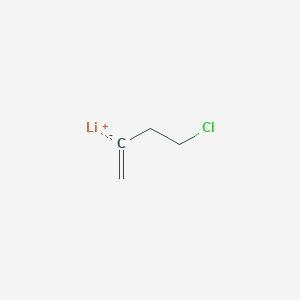

lithium;4-chlorobut-1-ene

Description

Lithium is a lightweight alkali metal with diverse applications, including energy storage (e.g., lithium-ion batteries), psychiatric therapeutics (e.g., bipolar disorder treatment), and industrial uses in ceramics and glass . Recent studies highlight its critical role in the EU’s green energy transition, with trade data emphasizing lithium carbonate and hydroxide as dominant refined compounds . Lithium concentrations in natural resources, such as saline brines, are also a focus of geological research .

4-Chlorobut-1-ene (C₄H₇Cl) is an organochlorine compound characterized by a terminal alkene and a chlorine substituent. It is a volatile liquid (boiling point: −8°C) with applications in organic synthesis and polymer chemistry. Key properties include a molecular weight of 90.55 g/mol, density of 0.921 g/mL, and a purity of ≥97.5% (GC) .

Properties

CAS No. |

85370-33-8 |

|---|---|

Molecular Formula |

C4H6ClLi |

Molecular Weight |

96.5 g/mol |

IUPAC Name |

lithium;4-chlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl.Li/c1-2-3-4-5;/h1,3-4H2;/q-1;+1 |

InChI Key |

UAEOFXLLEWEIKM-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=[C-]CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;4-chlorobut-1-ene can be synthesized through the reaction of 4-chlorobut-1-ene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

- Dissolving 4-chlorobut-1-ene in anhydrous ether or tetrahydrofuran (THF).

- Adding lithium metal to the solution.

- Stirring the mixture at low temperatures (around -78°C) to facilitate the reaction.

- Isolating the product by filtration and removing the solvent under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Using large reactors equipped with cooling systems to maintain low temperatures.

- Employing automated systems for the addition of reagents and control of reaction conditions.

- Implementing purification steps, such as distillation or crystallization, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-chlorobut-1-ene undergoes various types of chemical reactions, including:

Nucleophilic substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.

Addition reactions: The compound can participate in addition reactions with alkenes and alkynes.

Polymerization: It can initiate polymerization reactions, particularly with conjugated dienes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. Reactions are typically carried out in polar aprotic solvents like THF.

Addition reactions: Reagents such as alkenes, alkynes, and dienes are used. Conditions may vary depending on the specific reaction.

Polymerization: Catalysts like Ziegler-Natta or metallocene complexes are employed to control the polymerization process.

Major Products

Nucleophilic substitution: Products include substituted alkanes and alcohols.

Addition reactions: Products vary based on the reactants but can include complex organic molecules.

Polymerization: Products are polymers with varying properties depending on the monomers used.

Scientific Research Applications

Lithium;4-chlorobut-1-ene has several applications in scientific research:

Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Material science: The compound is employed in the production of polymers and other advanced materials.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Catalysis: this compound is used in catalytic processes to facilitate various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;4-chlorobut-1-ene involves its reactivity as a nucleophile and its ability to form organometallic intermediates. The lithium atom enhances the nucleophilicity of the carbon chain, allowing it to attack electrophilic centers in other molecules. This reactivity is exploited in various synthetic and catalytic processes.

Comparison with Similar Compounds

Comparison of Lithium with Similar Compounds

Lithium vs. Sodium and Potassium (Alkali Metals)

Trade data further underscore lithium’s strategic importance, with the EU heavily reliant on imports of lithium compounds for battery production .

Lithium vs. Valproate in Psychiatric Therapeutics

However, lithium remains a first-line treatment due to its neuroprotective effects and long-term efficacy .

Lithium Carbonate vs. Lithium Hydroxide

The EU’s trade data (2019) reveal distinct market dynamics:

| Compound | Primary Use | EU Import Volume (2019) | Key Suppliers |

|---|---|---|---|

| Lithium Carbonate | Glass/Ceramics, Batteries | 12,000 tonnes | Chile, China |

| Lithium Hydroxide | High-performance Batteries | 8,500 tonnes | Argentina, Australia |

Data sourced from EU trade statistics

Lithium hydroxide is preferred for nickel-rich battery cathodes due to its higher solubility, while carbonate dominates cost-sensitive applications.

Comparison of 4-Chlorobut-1-ene with Similar Compounds

Structural Analogues

However, hypothetical comparisons can be drawn based on molecular structure:

- 1-Chlorobut-1-ene : Chlorine at the first carbon may increase reactivity in electrophilic additions.

Physicochemical Properties

Key properties of 4-chlorobut-1-ene (from ):

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| Boiling Point | −8°C |

| Density | 0.921 g/mL |

| Purity | ≥97.5% (GC) |

| SMILES | C=CCCCl |

Chlorine’s position and alkene geometry influence volatility and reactivity. For example, 4-chlorobut-1-ene’s terminal alkene may facilitate polymerization compared to internal alkenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.